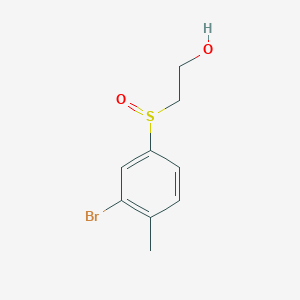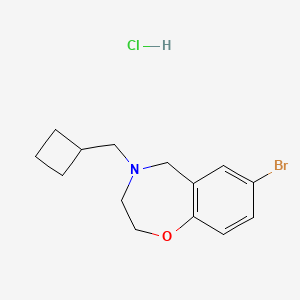
Methyl 2-chloro-5-cyanopyridine-3-carboxylate
説明
“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.5905 . It is also known by the synonym "Methyl 2-chloro-5-cyanonicotinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-5-cyanopyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a cyanide group, and a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” has a molecular weight of 196.5905 . More detailed physical and chemical properties were not found in the retrieved data.科学的研究の応用
Synthetic Routes and Intermediates
Synthesis of Pyridine Derivatives : Methyl 2-chloro-5-cyanopyridine-3-carboxylate is utilized in the synthesis of various pyridine derivatives. For instance, it serves as a key intermediate in the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, important in medicinal chemistry (Horikawa, Hirokawa, & Kato, 2001).
Cascade Assembling of Heterocyclic Scaffolds : It's involved in Thorpe–Ziegler-type reactions leading to the assembly of complex heterocyclic structures. This includes the synthesis of compounds like ethyl 4-aryl-6-{[(3-cyanopyridin-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which have potential antibacterial and antifungal activities (Lebedyeva et al., 2012).
Preparation of Pyridine Schiff Bases : This compound is used in the formation of pyridine Schiff bases, which have a wide range of biological activities and applications, including roles in agriculture and medicine (Gangadasu, Raju, & Rao, 2002).
Chemical Synthesis and Catalysis
Regiocontrolled Cycloadditions : It is instrumental in regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, facilitating the synthesis of complex pyridine rings, which are valuable in various chemical synthesis processes (Danheiser, Renslo, Amos, & Wright, 2003).
Electrocatalytic Carboxylation : The compound is used in electrocatalytic carboxylation processes, particularly in the conversion of 2-amino-5-bromopyridine with CO2 in ionic liquids, highlighting its role in green chemistry and sustainable practices (Feng, Huang, Liu, & Wang, 2010).
Biological Applications
Antimicrobial Activity : Derivatives of methyl 2-chloro-5-cyanopyridine-3-carboxylate show promising antimicrobial properties. For instance, some compounds synthesized from it demonstrate significant in vitro antibacterial and antifungal activities, indicating potential applications in medicine and pharmacology (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Biological Transformation : It is also involved in biotransformation processes, such as the conversion of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by specific bacterial strains. This conversion is essential for synthesizing pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).
Safety And Hazards
“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” is considered hazardous. It has been assigned the GHS07 hazard symbol, with the signal word “Warning”. Hazard statements include H332, H302, H335, H312, H319, and H315, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” holds immense potential for scientific research due to its diverse applications. Its unique properties enable its utilization in various fields, including pharmaceuticals, agrochemicals, and material science. A recent study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
特性
IUPAC Name |
methyl 2-chloro-5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKABTOGJQFRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-cyanopyridine-3-carboxylate | |
CAS RN |
1256785-53-1 | |
| Record name | methyl 2-chloro-5-cyanopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



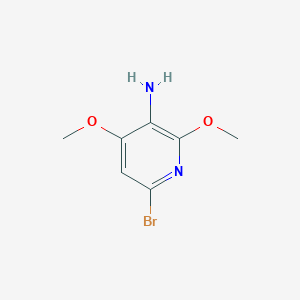
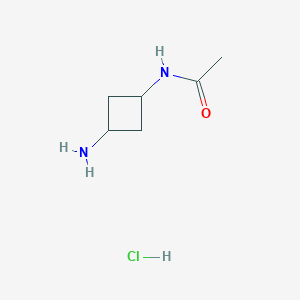
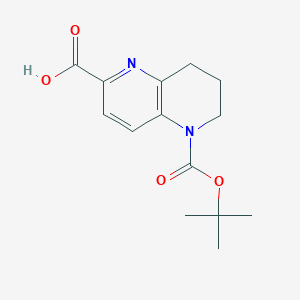
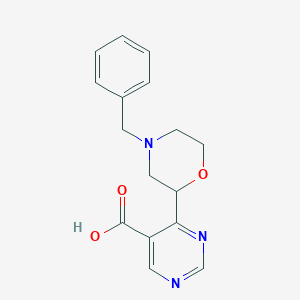


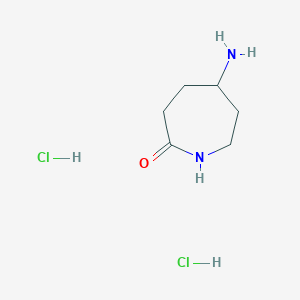
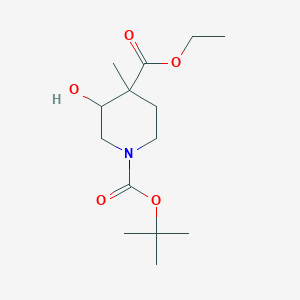
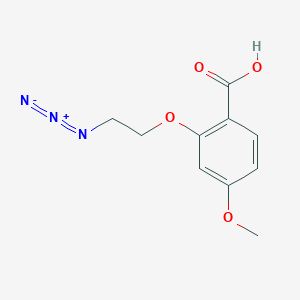
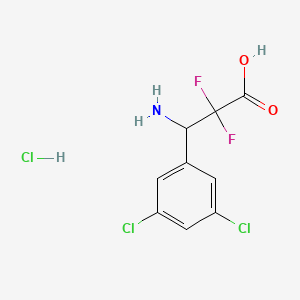
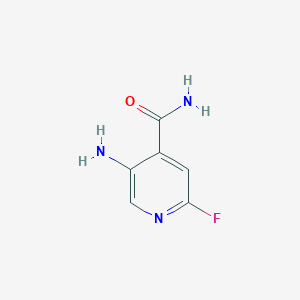
![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)
